molecular formula C11H12N2O2S B11446661 Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate

Cat. No.: B11446661
M. Wt: 236.29 g/mol
InChI Key: NIYGJLVVANWWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is a heterocyclic compound containing a benzothiophene core. This compound is characterized by the presence of two amino groups at positions 2 and 7, and an ethyl ester group at position 3. The benzothiophene ring system is known for its stability and biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7-diamino-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . This reaction is often catalyzed by rhodium complexes and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,7-diamino-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The benzothiophene core provides stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is unique due to the presence of two amino groups and an ethyl ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 2,7-diamino-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H12N2O2S/c1-2-15-11(14)8-6-4-3-5-7(12)9(6)16-10(8)13/h3-5H,2,12-13H2,1H3

InChI Key

NIYGJLVVANWWDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.